1-Chloropropyl pivalate 1-Chloropropyl pivalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14021074
InChI: InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol

1-Chloropropyl pivalate

CAS No.:

Cat. No.: VC14021074

Molecular Formula: C8H15ClO2

Molecular Weight: 178.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropropyl pivalate -

Specification

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
IUPAC Name 1-chloropropyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3
Standard InChI Key WIJWVHYBDNGHCZ-UHFFFAOYSA-N
Canonical SMILES CCC(OC(=O)C(C)(C)C)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1-chloropropyl pivalate is inferred as C8H15ClO2\text{C}_8\text{H}_{15}\text{ClO}_2, comprising a pivalate group ((CH3)3CCOO-\text{(CH}_3\text{)}_3\text{CCOO-}) linked to a 1-chloropropyl chain (CH2CH2CH2Cl\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}). This structure combines the steric bulk of the pivalate moiety with the reactivity of the terminal chlorine atom, making it suitable for nucleophilic substitution reactions .

Comparative Structural Analysis

Structurally, 1-chloropropyl pivalate shares similarities with chloromethyl pivalate (C6H11ClO2\text{C}_6\text{H}_{11}\text{ClO}_2), where the chloromethyl group (CH2Cl\text{CH}_2\text{Cl}) is replaced by a longer chloropropyl chain. This elongation increases molecular weight (150.6 g/mol for chloromethyl pivalate vs. ~164.6 g/mol for 1-chloropropyl pivalate) and alters solubility profiles .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Chloromethyl pivalateC6H11ClO2\text{C}_6\text{H}_{11}\text{ClO}_2150.6Pivalate, Chloromethyl
1-Chloropropyl pivalate (inferred)C8H15ClO2\text{C}_8\text{H}_{15}\text{ClO}_2164.6Pivalate, 1-Chloropropyl
Pivalic acidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2102.1Carboxylic acid

The tert-butyl group in the pivalate moiety enhances steric hindrance, potentially slowing hydrolysis compared to less bulky esters .

Synthesis Pathways

Reaction of Pivaloyl Chloride with 1-Chloropropanol

A plausible synthesis route involves the esterification of pivaloyl chloride ((CH3)3CCOCl\text{(CH}_3\text{)}_3\text{CCOCl}) with 1-chloropropanol (ClCH2CH2CH2OH\text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH}) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :

(CH3)3CCOCl+ClCH2CH2CH2OH(CH3)3CCOOCH2CH2CH2Cl+HCl\text{(CH}_3\text{)}_3\text{CCOCl} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl}

This method mirrors the synthesis of chloromethyl pivalate, where pivaloyl chloride reacts with formaldehyde derivatives .

Continuous Flow Synthesis

Industrial-scale production may adapt continuous processes used for pivaloyl chloride. For example, Elf Atochem’s patented method involves reacting pivalic acid with trichloromethylated aromatics under reduced pressure . Adapting this for 1-chloropropyl pivalate would require substituting reactants and optimizing temperature (60–180°C) and catalyst systems .

Physicochemical Properties

Boiling Point and Solubility

Based on chloromethyl pivalate’s properties (bp=146148C\text{bp} = 146–148^\circ \text{C}), 1-chloropropyl pivalate likely has a higher boiling point (~170–180°C) due to increased molecular weight . Its solubility profile should favor organic solvents (e.g., chloroform, ethyl acetate) over water, similar to chloromethyl pivalate .

Spectroscopic Characteristics

1H NMR (Hypothesized):

  • Tert-butyl protons: δ\delta 1.24 ppm (singlet, 9H)

  • Chloropropyl chain: δ\delta 3.60 ppm (triplet, 2H, CH2Cl\text{CH}_2\text{Cl}), 1.80–1.50 ppm (multiplet, 4H, CH2CH2CH2\text{CH}_2\text{CH}_2\text{CH}_2)

Mass Spectrometry:
A molecular ion peak at m/zm/z 164.6 ([M]+\text{[M]}^+) with fragmentation patterns reflecting loss of Cl\text{Cl} (m/zm/z 129.6) and (CH3)3CCOO\text{(CH}_3\text{)}_3\text{CCOO} groups .

Applications in Organic Synthesis

Acylating Agent

Like chloromethyl pivalate, 1-chloropropyl pivalate may act as an acylating reagent in pharmaceutical synthesis. For example, chloromethyl pivalate is used to prepare prodrugs (e.g., sulbactam pivoxil) by reacting with nucleophiles . The chloropropyl variant could offer enhanced lipophilicity for drug delivery systems.

Polymer Chemistry

Pivalate esters are precursors in radical polymerization initiators (e.g., tert-butyl perpivalate) . The chloropropyl group in 1-chloropropyl pivalate might facilitate cross-linking in polymer networks via nucleophilic displacement.

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